molecular formula C22H24N4O3S3 B285484 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No.: B285484
M. Wt: 488.7 g/mol
InChI Key: OVKUIVDVXXMTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as MPT0G211 and belongs to the family of piperazine derivatives.

Mechanism of Action

The exact mechanism of action of MPT0G211 is not fully understood. However, several studies have suggested that MPT0G211 exerts its anticancer effects by inhibiting the activity of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. MPT0G211 has also been shown to induce DNA damage and inhibit DNA repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MPT0G211 has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, MPT0G211 has been found to exhibit anti-inflammatory and antioxidant properties. MPT0G211 has also been shown to modulate the expression of several genes involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPT0G211 in lab experiments is its potent anticancer activity. MPT0G211 has been shown to exhibit high selectivity towards cancer cells, while sparing normal cells. This makes MPT0G211 an attractive candidate for cancer therapy. However, one of the limitations of using MPT0G211 in lab experiments is its complex synthesis method, which makes it difficult to produce large quantities of the compound.

Future Directions

There are several future directions for research on MPT0G211. One of the areas of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research could focus on the development of novel drug delivery systems for MPT0G211 to improve its bioavailability and efficacy. Additionally, further studies could be conducted to investigate the potential of MPT0G211 in combination with other anticancer drugs for the treatment of cancer.

Synthesis Methods

The synthesis of MPT0G211 is a complex process that involves several steps. The synthesis begins with the reaction of 4-(methylsulfonyl)-1-piperazine with 4-nitrobenzaldehyde, which results in the formation of 4-(4-nitrobenzyl)-1-piperazine. This compound is then subjected to reduction using sodium borohydride to yield 4-(4-aminobenzyl)-1-piperazine. The thioesterification of 2-chloroacetic acid with 4-(4-aminobenzyl)-1-piperazine results in the formation of N-(4-(4-aminobenzyl)-1-piperazinyl)-2-chloroacetamide. The final step involves the reaction of N-(4-(4-aminobenzyl)-1-piperazinyl)-2-chloroacetamide with 4-phenyl-1,3-thiazol-2-yl mercaptan, which yields MPT0G211.

Scientific Research Applications

MPT0G211 has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. Several studies have demonstrated that MPT0G211 exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPT0G211 has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, MPT0G211 has been found to exhibit synergistic effects when used in combination with other anticancer drugs.

Properties

Molecular Formula

C22H24N4O3S3

Molecular Weight

488.7 g/mol

IUPAC Name

N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H24N4O3S3/c1-32(28,29)26-13-11-25(12-14-26)19-9-7-18(8-10-19)23-21(27)16-31-22-24-20(15-30-22)17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,23,27)

InChI Key

OVKUIVDVXXMTEW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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